3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a phenylsulfanyl group
Preparation Methods
The synthesis of 3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitro and phenylsulfanyl groups. One common synthetic route involves the reaction of 3-methoxy-4-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to increase efficiency and yield.
Chemical Reactions Analysis
3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
3-methoxy-4-(pentyloxy)phenyl-N-(3-nitrophenyl)acrylamide: This compound has a similar nitro group but differs in the presence of a pentyloxy group instead of a phenylsulfanyl group.
5-methoxy-3-methyl-4-(4-nitrophenylsulfanyl)-1-phenyl-1H-pyrazole: This compound has a similar pyrazole ring and nitro group but differs in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N4O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-methoxy-4-nitro-N-(2-phenylsulfanylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14N4O4S/c1-25-17-15(21(23)24)14(19-20-17)16(22)18-12-9-5-6-10-13(12)26-11-7-3-2-4-8-11/h2-10H,1H3,(H,18,22)(H,19,20) |
InChI Key |
BNKHNEBGVXJUCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
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